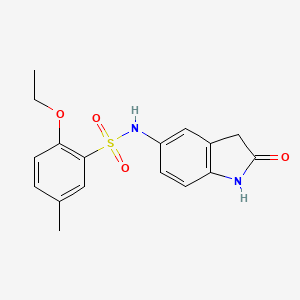

2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-ethoxy-5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-3-23-15-7-4-11(2)8-16(15)24(21,22)19-13-5-6-14-12(9-13)10-17(20)18-14/h4-9,19H,3,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDOJVGFHOCPNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with 2-oxoindoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction of the oxindole moiety can lead to the formation of indoline derivatives.

Substitution: The ethoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by targeting specific protein kinases involved in cell signaling pathways. This mechanism is crucial for developing novel anticancer therapies.

2. Biological Studies

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes, particularly those involved in inflammatory processes. This property suggests potential applications in treating inflammatory diseases .

3. Synthesis of Complex Molecules

- Building Block : In organic synthesis, 2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide serves as a versatile building block for creating more complex chemical entities. Its unique structure allows chemists to modify it further for desired biological activities.

Case Study 1: Antiproliferative Effects

A study evaluated the compound's cytotoxicity against three human cancer cell lines. Results indicated that several derivatives exhibited cytotoxicity comparable to established anticancer agents, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Mechanism of Action

Research focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found to inhibit specific kinases that are overactive in tumorigenesis, thereby disrupting critical signaling pathways necessary for cancer cell survival.

Industrial Applications

1. Pharmaceutical Development

The compound's unique properties make it suitable for pharmaceutical applications, particularly in developing new anti-inflammatory and anticancer drugs. Its ability to modulate enzyme activity may lead to innovative treatments for various diseases.

2. Material Science

In addition to its biological applications, 2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can be explored in material science for developing new polymers or coatings that require specific chemical properties due to its sulfonamide group.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its antiproliferative effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Benzenesulfonamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide with structurally related compounds:

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (EWGs) like nitro (e.g., compound IIIi) enhance HIV integrase (IN) inhibition by increasing the sulfonamide’s acidity, promoting metal chelation critical for enzyme interaction . Methoxy groups (compound IIIg) show moderate activity (72.9%), suggesting EDGs are less favorable for HIV IN inhibition .

Role of the Indolinone Moiety: The 2-oxoindolinyl group in the target compound and N-(2-oxoindolin-5-yl)methanesulfonamide may enhance solubility or binding through hydrogen bonding via the carbonyl group. This contrasts with styrylquinoline derivatives (e.g., IIIi, IIIg), where the quinoline scaffold aids π-π interactions .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-(2-oxoindolin-5-yl)methanesulfonamide, where mesylation of 5-aminooxindole achieves high yields (86%) .

For instance, Multiwfn could model the target compound’s electron density, highlighting how EDGs reduce acidity compared to nitro analogues.

Data Table: Electronic Properties and Bioactivity Correlation

| Compound | Substituent Type (Benzenesulfonamide) | Acidity (Predicted) | HIV IN Inhibition (%) | Metal Chelation Potential |

|---|---|---|---|---|

| Target Compound | EDGs (ethoxy, methyl) | Low | Not tested | Moderate |

| IIIi (Nitro) | EWG (nitro) | High | 96.7 | High |

| IIIg (Methoxy) | EDG (methoxy) | Low | 72.9 | Low |

Biological Activity

2-Ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a sulfonamide functional group and an oxoindoline moiety, suggests diverse biological activities, including anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features:

- Sulfonamide Group : Known for its ability to inhibit various enzymes.

- Oxoindoline Moiety : Associated with a range of biological activities.

- Ethoxy and Methyl Substituents : May enhance solubility and bioavailability.

The biological activity of 2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is particularly known for inhibiting certain enzymes, which can be beneficial in conditions related to enzyme overactivity.

Anti-inflammatory Activity

Research indicates that compounds similar to 2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anti-inflammatory effects. For instance, studies have shown that related sulfonamides can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating pathways involved in cell proliferation. The mechanism often involves the inhibition of specific kinases associated with tumor growth.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide | Sulfonamide + Oxoindoline | Anti-inflammatory, Anticancer |

| Indomethacin | Nonsteroidal anti-inflammatory drug | Anti-inflammatory |

| Serotonin | Indole core structure | Neurotransmitter |

| Omeprazole | Proton pump inhibitor | Treatment for acid-related disorders |

Case Studies

- VEGFR-2 Kinase Inhibition : A related compound demonstrated potent VEGFR-2 kinase inhibition (IC50 = 0.014 μM), indicating potential for targeting angiogenesis in tumors . This suggests that 2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide may share similar mechanisms.

- Cytotoxicity Studies : In cytotoxicity assays, compounds with structural similarities showed IC50 values ranging from 3.38 μM to 10.55 μM against various cancer cell lines . These findings highlight the potential of the compound in cancer therapy.

- Apoptosis Induction : Experimental data revealed that the compound could induce apoptosis by arresting the cell cycle at G1 and G2/M phases, further supporting its anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodology : A two-step approach is typically employed:

Sulfonylation : React 5-amino-2-oxoindoline with 2-ethoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.

- Yield Optimization : Control temperature (0–5°C during sulfonylation) and stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to minimize side products like disubstituted amines .

Q. How can HPLC methods be validated for purity analysis of this compound?

- Method : Employ reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile/water (55:45) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm.

- Validation Parameters :

- Linearity : R² ≥ 0.995 for 0.1–100 µg/mL.

- Precision : RSD < 2% for intra-day and inter-day runs.

- LOD/LOQ : Typically 0.05 µg/mL and 0.15 µg/mL, respectively .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?

Collect high-resolution (< 1.0 Å) X-ray data.

Refine anisotropic displacement parameters for non-H atoms.

Validate hydrogen bonding via intermolecular contact analysis (e.g., N–H···O interactions between sulfonamide and oxoindoline moieties).

Q. How can conflicting bioactivity data (e.g., antimicrobial assays) be systematically addressed?

- Approach :

Replicate Experiments : Ensure consistency in bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size (1 × 10⁶ CFU/mL).

Control Variables : Standardize solvent (DMSO ≤ 1% v/v) and incubation conditions (37°C, 24 h).

Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare MIC values across independent trials.

- Case Study : Mn(II) complexes of structurally analogous sulfonamides showed 4–8× higher activity than ligands, attributed to metal coordination enhancing membrane permeability .

Q. What computational methods predict the compound’s interaction with carbonic anhydrase II?

- Workflow :

Docking : Use AutoDock Vina to model binding to the enzyme’s active site (PDB ID: 1CA2).

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of sulfonamide-zinc coordination.

Binding Energy : Calculate ΔG via MM-PBSA, focusing on electrostatic contributions from the sulfonamide group .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in solubility or stability profiles?

- Framework :

- Contradiction : Reported solubility in DMSO ranges from 10 mM to 50 mM.

- Root Cause : Variability in sample hydration or residual solvents.

- Solution :

Characterize via Karl Fischer titration (water content < 0.5%).

Use DSC/TGA to confirm thermal stability (decomposition > 200°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.